YU238259

Descripción general

Descripción

YU238259 is an inhibitor of homology-dependent DNA repair (HDR) that is lethal to BRCA2-/- but not BRCA2+/+ PEO1/4 cells (LD50s = 8.7 and >100 μM, respectively). This compound selectively inhibits HDR over non-homologous end joining (NHEJ), decreasing the number of U20S cells with ionizing radiation-induced BRCA1 foci but not 53BP1 or pDNA-PK foci. It also increases the number of ionizing radiation-induced double strand breaks (DSBs) in DLD-1 cells. This compound (1-20 μM) is cytotoxic to BRCA2-/- DLD-1, ATM-/- GM05849, and PTEN-/- U251 cells but has no effect on wild-type cells. In vivo, this compound (3 mg/kg) delays tumor growth and increases survival in a BRCA2-/-, but not a BRCA+/+, DLD-1 mouse xenograft model.

This compound Is a Novel Inhibitor of Homology-Dependent DNA Repair. This compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects. This compound specifically inhibits homology-dependent DNA repair, but not non-homologous end-joining, in cell-based GFP reporter assays. Treatment with this compound is not only synergistic with ionizing radiation, etoposide, and PARP inhibition, but this synergism is heightened by BRCA2 deficiency.

Mecanismo De Acción

Target of Action

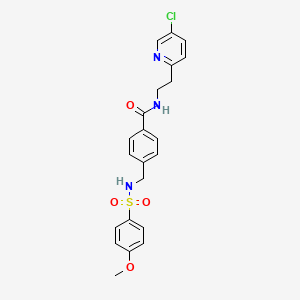

YU238259, also known as N-(2-(5-chloropyridin-2-yl)ethyl)-4-(((4-methoxyphenyl)sulfonamido)methyl)benzamide or YU-238259, is a novel inhibitor of homology-dependent DNA repair (HDR) .

Mode of Action

This compound interacts with its target, the HDR pathway, by inhibiting its function . This inhibition leads to an accumulation of unresolved DNA double-strand breaks (DSBs), which are lethal to cells . The compound exhibits potent synthetic lethality in the setting of DNA damage response and DNA repair defects . Its action is synergistic with ionizing radiation, etoposide, and PARP inhibition, and this synergism is heightened by BRCA2 deficiency .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HDR pathway . By inhibiting this pathway, this compound prevents the repair of DSBs, leading to cell death . This makes it a potent tool in the treatment of cancers, particularly those with defects in DNA repair mechanisms .

Pharmacokinetics

It’s known that the compound exhibits potent synthetic lethality in the setting of dna damage response and dna repair defects

Result of Action

The primary result of this compound’s action is the accumulation of unresolved DSBs in cells . This leads to cell death, particularly in cells with defects in DNA repair mechanisms . This makes this compound a potential therapeutic agent for the treatment of certain types of cancer .

Action Environment

The effectiveness of this compound can be influenced by environmental conditions. For instance, under hypoxic conditions, the effectiveness of this compound in overcoming the cisplatin resistance in human ovarian cancer cells was altered . This suggests that other than classical DSB repair systems are activated in cancer cells during hypoxia .

Análisis Bioquímico

Biochemical Properties

YU238259 specifically inhibits homology-dependent DNA repair . It does not inhibit non-homologous end-joining . This compound interacts with enzymes and proteins involved in the DNA repair process, particularly those involved in the homology-dependent DNA repair pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the homology-dependent DNA repair pathway . This inhibition can lead to an accumulation of unresolved DNA double-strand breaks, which can result in cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the homology-dependent DNA repair pathway . It inhibits this pathway, leading to an accumulation of unresolved DNA double-strand breaks . This inhibition does not affect the non-homologous end-joining pathway .

Temporal Effects in Laboratory Settings

It has been shown to exhibit potent synthetic lethality in the setting of DNA damage response and DNA repair defects .

Metabolic Pathways

It is known to interact with enzymes involved in the homology-dependent DNA repair pathway .

Actividad Biológica

YU238259 is a novel compound identified as an inhibitor of homology-dependent DNA repair (HDR), which plays a critical role in the repair of DNA double-strand breaks (DSBs). This compound has garnered significant attention due to its potential application in cancer therapy, particularly in enhancing the effectiveness of existing treatments for tumors exhibiting DNA repair deficiencies, such as those with BRCA2 mutations.

This compound operates primarily by inhibiting the HDR pathway while sparing the non-homologous end joining (NHEJ) pathway. This selective inhibition leads to an accumulation of unresolved DSBs, particularly in cells deficient in DNA repair mechanisms, thus inducing synthetic lethality. The compound has been shown to enhance the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents, making it a promising candidate for combination therapies.

In Vitro Studies

In cell-based assays using U2OS cell lines engineered to report HDR and NHEJ activity, this compound demonstrated a significant dose-dependent decrease in HDR efficiency without affecting NHEJ frequency. Specifically, treatment with this compound resulted in a 30% reduction in the percentage of cells expressing GFP, a marker for successful HDR, compared to controls. The compound also increased DSB levels in BRCA2-deficient cells post-irradiation, indicating impaired resolution of DSBs due to HDR inhibition .

In Vivo Studies

In animal models, particularly BRCA2-deficient human tumor xenografts in nude mice, this compound treatment significantly delayed tumor growth even without concurrent DNA-damaging therapies. This effect highlights its potential as a monotherapy or as an adjunct to existing cancer treatments .

Ovarian Cancer Treatment

Recent studies have explored the efficacy of this compound in overcoming cisplatin resistance in human ovarian cancer cells. The compound was shown to sensitize both cisplatin-sensitive and resistant cell lines when used in combination with cisplatin and etoposide. The reduction factor (Rf) calculated for these combinations indicated a 1.15 for sensitive and 1.09 for resistant cells, demonstrating its potential to enhance therapeutic outcomes in challenging cases .

Combination Therapies

A study focusing on various inhibitors alongside this compound revealed that its use significantly altered the interaction dynamics between drugs, promoting synergistic effects that could improve treatment efficacy against resistant cancer types. Data indicated that the introduction of HDR inhibitors like this compound could lead to enhanced sensitivity to standard chemotherapy regimens .

Data Tables

| Study Type | Cell Line | Treatment | Observations |

|---|---|---|---|

| In Vitro | U2OS DR-GFP | This compound | 30% reduction in HDR efficiency |

| In Vitro | DLD-1 BRCA2-KO | This compound + IR | Increased DSB levels post-treatment |

| In Vivo | BRCA2-deficient Xenograft | This compound | Significant delay in tumor growth |

| Combination Study | ES2 Ovarian Cancer Cells | This compound + Cisplatin | Rf = 1.15 (sensitive), Rf = 1.09 (resistant) |

Aplicaciones Científicas De Investigación

Clinical Relevance

The clinical implications of YU238259 are significant, particularly for patients with advanced BRCA2-negative tumors. Studies have shown that treatment with this compound can delay tumor growth even without concurrent DNA-damaging therapy, highlighting its potential as a monotherapy or an adjunct to radiotherapy and certain chemotherapies.

Table 1: Summary of Key Findings on this compound

In Vitro Studies

In cell-based assays, this compound has demonstrated its ability to inhibit HDR effectively. For instance, U2OS reporter cell lines treated with varying concentrations of this compound showed a marked decrease in HDR activity, evidenced by reduced GFP-positive cell populations post-treatment.

In Vivo Studies

In animal models, specifically BRCA2-deficient human tumor xenografts, this compound treatment resulted in significant tumor growth delays compared to control groups. Mice injected with this compound exhibited reduced tumor volumes and prolonged survival rates.

Case Studies

-

Case Study: Ovarian Cancer Treatment Enhancement

- Objective : To evaluate the effectiveness of combining this compound with standard ovarian cancer therapies.

- Findings : The introduction of this compound improved treatment outcomes by enhancing the sensitivity of cancer cells to chemotherapy agents.

- : This combination approach could lead to better management strategies for ovarian cancer patients resistant to conventional treatments.

-

Case Study: Synergistic Effects with Radiation Therapy

- Objective : Assess the impact of this compound on tumor response to radiation.

- Findings : Tumors treated with both radiation and this compound showed significantly reduced growth rates compared to those treated with radiation alone.

- : this compound could serve as an effective radiosensitizer, improving the efficacy of radiotherapy.

Propiedades

IUPAC Name |

N-[2-(5-chloropyridin-2-yl)ethyl]-4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O4S/c1-30-20-8-10-21(11-9-20)31(28,29)26-14-16-2-4-17(5-3-16)22(27)24-13-12-19-7-6-18(23)15-25-19/h2-11,15,26H,12-14H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHURSOREGLQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does YU238259 selectively inhibit HDR over other DNA repair pathways?

A: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound specifically disrupts the HDR pathway without affecting Non-Homologous End Joining (NHEJ) [, , ]. This selectivity is crucial as it forms the basis for its synthetic lethality in cells deficient in other DNA repair mechanisms like BRCA2. Further research is needed to pinpoint the precise molecular target of this compound within the HDR pathway.

Q2: What evidence supports the potential of this compound as a cancer therapeutic?

A: Studies have shown that this compound exhibits potent synthetic lethality in cancer cells with compromised DNA repair mechanisms. Specifically, this compound significantly delayed the growth of BRCA2-deficient human tumor xenografts in mice, even without additional DNA-damaging treatments []. Additionally, it synergizes with other therapies like ionizing radiation, etoposide, and PARP inhibition, further highlighting its potential as an adjuvant therapy [, ].

Q3: What are the limitations of this compound observed in preclinical studies?

A: One study observed that the efficacy of this compound combined with cisplatin and etoposide was diminished under hypoxia, a common characteristic of the tumor microenvironment []. This suggests that alternative DNA repair pathways may be activated under hypoxia, potentially limiting the effectiveness of this compound in such conditions.

Q4: What is the significance of identifying SHROOM1 as a suppressor of HDR in relation to this compound's mechanism of action?

A: Research identified SHROOM1 as a suppressor of HDR, and its knockdown significantly enhanced gene integration in the presence of CRISPR/Cas9, an effect reversible by this compound but not by NHEJ inhibitors []. This finding further supports the specificity of this compound towards HDR inhibition and suggests a potential interplay between SHROOM1 and this compound's mechanism of action that warrants further investigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.